ATR Degradation Efficacy in Pancreatic Cancer Cells
Abd110 (compound 42i) achieved a 60% reduction in ATR protein levels (to 40% of untreated control) at a concentration of 500 nM in MIA PaCa-2 pancreatic cancer cells after 24-hour treatment [1]. This degradation potency surpasses that of structurally related PROTACs: compound 42k (shorter linker) was less active than Abd110 at equivalent concentrations; compound 42h required a four-fold higher concentration (2 μM) to achieve only a 50% reduction in ATR levels; and compound 42j, while demonstrating similar ATR reduction at 1 μM, failed to attenuate phosphorylated ATR (p-ATR) and paradoxically augmented this post-translational modification [1]. Critically, the parent ATR inhibitor VE-821 (upon which Abd110 is based) failed to decrease ATR expression at all, underscoring the fundamental mechanistic advantage of the PROTAC degradation approach [1].
| Evidence Dimension | ATR Protein Level Reduction in MIA PaCa-2 Cells |
|---|---|
| Target Compound Data | 500 nM Abd110 reduces ATR to 40% of untreated control (60% reduction) |
| Comparator Or Baseline | VE-821 (inhibitor): no reduction; 42k: less active than Abd110; 42h: 2 μM required for 50% reduction; 42j (1 μM): similar ATR reduction but no p-ATR attenuation |
| Quantified Difference | Abd110 achieves 60% degradation at 500 nM, whereas parent inhibitor shows 0% degradation; 42h requires 4x higher concentration for lesser effect |
| Conditions | MIA PaCa-2 pancreatic cancer cells; 24 h treatment; immunoblot analysis |
Why This Matters
This direct comparative evidence establishes Abd110 as the most potent and mechanistically complete ATR degrader within the characterized library, enabling robust target engagement studies at lower concentrations and reducing the risk of off-target effects associated with higher dosing.
- [1] Alfayomy, A. M., Ashry, R., Kansy, A. G., Sarnow, A. C., Erdmann, F., Schmidt, M., Krämer, O. H., & Sippl, W. (2024). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase. European Journal of Medicinal Chemistry, 269, 116167. View Source
